molecular formula C11H7FN4 B3217767 3-(6-Fluoropyridin-2-yl)imidazo[1,2-a]pyrazine CAS No. 1184916-83-3

3-(6-Fluoropyridin-2-yl)imidazo[1,2-a]pyrazine

Cat. No.: B3217767
CAS No.: 1184916-83-3
M. Wt: 214.20 g/mol
InChI Key: NKMRXODUOJIYQF-UHFFFAOYSA-N
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Description

Foundational Significance of Imidazo[1,2-a]pyrazine (B1224502) and Related Fluorinated Heterocycles in Chemical Biology

The imidazo[1,2-a]pyrazine core is a recurring motif in a variety of pharmacologically active compounds, demonstrating a broad spectrum of biological activities. These include roles as kinase inhibitors, antibacterial agents, and anti-inflammatory molecules. The scaffold's ability to be readily functionalized at multiple positions allows for the fine-tuning of its physicochemical and biological properties. nih.gov

The introduction of fluorine into heterocyclic compounds is a well-established strategy in medicinal chemistry to enhance a molecule's pharmacological profile. Fluorine's high electronegativity and small size can significantly influence properties such as metabolic stability, lipophilicity, and binding affinity to target proteins. nih.gov The strategic placement of a fluorine atom, as seen in the 6-fluoropyridinyl moiety, can lead to improved potency and pharmacokinetic properties.

Evolution of Research Interest in Imidazo[1,2-a]pyrazine Derivatives

Initial interest in imidazo[1,2-a]pyrazine derivatives was driven by their structural similarity to purines, leading to their investigation as potential anticancer and antiviral agents. Over the years, research has expanded to explore their utility in a wider range of therapeutic areas. researchgate.net The development of new synthetic methodologies has facilitated the creation of extensive libraries of these compounds, enabling detailed structure-activity relationship (SAR) studies. rsc.org These studies have been instrumental in identifying key structural features that govern the biological activity of this class of compounds. researchgate.net For instance, research has shown that substitutions at the 3- and 6-positions of the imidazo[1,2-a]pyrazine core can significantly impact their kinase inhibitory activity.

Academic Rationale for the Comprehensive Investigation of 3-(6-Fluoropyridin-2-yl)imidazo[1,2-a]pyrazine

The specific focus on this compound stems from a confluence of factors. The imidazo[1,2-a]pyrazine core provides a proven pharmacophore with a history of biological relevance. The attachment of a pyridinyl group at the 3-position is a common strategy in the design of kinase inhibitors, as the nitrogen atom in the pyridine (B92270) ring can form crucial hydrogen bonds with the hinge region of the kinase domain.

Classical and Contemporary Synthetic Routes to Imidazo[1,2-a]pyrazine Derivatives

The construction of the imidazo[1,2-a]pyrazine ring system can be achieved through a variety of synthetic strategies, ranging from classical condensation reactions to modern multicomponent and transition metal-catalyzed processes.

One-Pot Multicomponent Cycloaddition Reactions

One-pot multicomponent reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of complex heterocyclic scaffolds like imidazo[1,2-a]pyrazines from simple and readily available starting materials in a single synthetic operation. These reactions offer advantages such as high atom economy, operational simplicity, and the ability to generate diverse molecular libraries.

A prominent example is the Groebke–Blackburn–Bienaymé (GBB) three-component reaction. This reaction typically involves the condensation of a 2-aminoazine (such as 2-aminopyrazine), an aldehyde, and an isocyanide to directly construct the imidazo[1,2-a]pyrazine core. The use of various substituted aldehydes and isocyanides allows for the introduction of diversity at the C2 and C3 positions of the resulting imidazo[1,2-a]pyrazine. For instance, an efficient iodine-catalyzed three-component condensation of 2-aminopyrazine, an aryl aldehyde, and tert-butyl isocyanide at room temperature has been reported to afford 3-aminoimidazo[1,2-a]pyrazine derivatives in good yields. nih.gov

AldehydeIsocyanideCatalystSolventYield (%)Reference
4-Nitrobenzaldehydetert-Butyl isocyanideIodineEthanol85 nih.gov
4-Chlorobenzaldehydetert-Butyl isocyanideIodineEthanol82 nih.gov
4-Methylbenzaldehydetert-Butyl isocyanideIodineEthanol88 nih.gov

Transition Metal-Catalyzed Carbon-Nitrogen and Carbon-Carbon Bond Formations

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and the construction of the imidazo[1,2-a]pyrazine scaffold is no exception. Palladium- and copper-catalyzed cross-coupling reactions are particularly valuable for forming key C-N and C-C bonds in the final ring system.

For example, the synthesis of 3-aryl-imidazo[1,2-a]pyridines, a closely related scaffold, has been achieved through palladium-catalyzed Suzuki coupling reactions. This methodology can be conceptually extended to the synthesis of this compound by coupling a 3-halo-imidazo[1,2-a]pyrazine intermediate with a suitable (6-fluoropyridin-2-yl)boronic acid derivative. The influence of the base and solvent on the efficiency of Suzuki cross-coupling reactions of 2-substituted-3-iodoimidazo[1,2-a]pyridines has been studied, with strong bases in DME providing optimized yields and shorter reaction times. researchgate.net

Furthermore, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, provides a powerful method for C-N bond formation. organic-chemistry.orglibretexts.orgwikipedia.org This reaction could be employed in the synthesis of precursors to the imidazo[1,2-a]pyrazine ring or for the derivatization of the scaffold itself. For instance, a fluorous-tagged 3-aminoimidazo[1,2-a]pyrazine library has been synthesized using a multicomponent reaction followed by palladium-catalyzed cross-coupling reactions with boronic acids or thiols. nih.gov

Aryl HalideAmineCatalystLigandBaseYield (%)Reference
4-Bromo-1-tritylpyrazolePiperidinePd(dba)2tBuDavePhosNaOtBu85 nih.gov
Aryl PerfluorooctanesulfonateBenzylaminePd(OAc)2BINAPCs2CO3- nih.gov

Green Chemistry Approaches to Imidazo[1,2-a]pyrazine Scaffold Assembly

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methodologies. Green chemistry principles are increasingly being applied to the synthesis of imidazo[1,2-a]pyrazine derivatives, focusing on the use of safer solvents, energy-efficient reaction conditions, and catalyst-free systems.

Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate reaction rates, improve yields, and often lead to cleaner reactions. The synthesis of a 3-aminoimidazo[1,2-a]pyrazine library has been expedited using microwave irradiation in a fluorous multicomponent reaction. nih.gov

Ultrasound-assisted synthesis is another green technique that utilizes acoustic cavitation to enhance chemical reactivity. While specific applications to this compound are not extensively documented, the ultrasound-assisted synthesis of the related imidazo[1,2-a]pyridine (B132010) scaffold suggests its potential applicability.

Regioselective Functionalization and Derivatization of this compound

The biological activity of imidazo[1,2-a]pyrazine derivatives can be fine-tuned by introducing various substituents at different positions of the heterocyclic core. Regioselective functionalization is therefore a key aspect of lead optimization in drug discovery programs.

Introduction of Fluorine and Pyridine Moieties onto the Imidazo[1,2-a]pyrazine Framework

The introduction of a fluorine atom or a pyridine ring can significantly modulate the physicochemical and pharmacological properties of a molecule. The synthesis of this compound can be envisioned through two main strategies:

Construction of the imidazo[1,2-a]pyrazine ring with a pre-functionalized building block: This approach would involve the reaction of 2-aminopyrazine with an α-haloketone that already contains the 6-fluoropyridin-2-yl moiety.

Post-synthetic modification of the imidazo[1,2-a]pyrazine core: This involves the introduction of the 6-fluoropyridin-2-yl group onto a pre-formed imidazo[1,2-a]pyrazine scaffold. This can be achieved through C-H activation/arylation or cross-coupling reactions. For instance, direct C-3 arylation of imidazo[1,2-b]pyridazines has been reported, which could be a potential route. researchgate.net Similarly, visible light-induced C-H functionalization at the C3 position of imidazo[1,2-a]pyridines with various aryl groups has been demonstrated. mdpi.com

Diversification Strategies at C2, C3, and C8 Positions of the Imidazo[1,2-a]pyrazine System

The C2, C3, and C8 positions of the imidazo[1,2-a]pyrazine ring are common sites for chemical modification to explore structure-activity relationships (SAR).

C2 Position: Diversity at the C2 position can be readily introduced by varying the α-haloketone starting material in the classical synthesis of the imidazo[1,2-a]pyrazine ring.

C3 Position: The C3 position is often functionalized through electrophilic substitution reactions or metal-catalyzed cross-coupling reactions. For example, 3-bromo-2,8-disubstituted-imidazo[1,2-a]pyrazine derivatives have been synthesized via regioselective bromination with N-bromosuccinimide (NBS). These halogenated intermediates can then serve as handles for further diversification through Suzuki, Stille, or other cross-coupling reactions. Direct C3-alkylation of imidazo[1,2-a]pyridines has also been achieved via a three-component aza-Friedel–Crafts reaction. nih.gov

C8 Position: The C8 position can be functionalized through nucleophilic aromatic substitution reactions on halo-substituted imidazo[1,2-a]pyrazines. For example, amination at the C8 position has been shown to improve the antioxidant activity of certain imidazo[1,2-a]pyrazine derivatives.

PositionFunctionalization ReactionReagentsProduct TypeReference
C3BrominationNBS3-Bromo-imidazo[1,2-a]pyrazine
C3ArylationArylhydrazines/DBU3-Aryl-imidazo[1,2-a]pyridine researchgate.net
C3AlkylationAldehyde, Amine, Y(OTf)3C3-Alkylated-imidazo[1,2-a]pyridine nih.gov
C8AminationAmines8-Amino-imidazo[1,2-a]pyrazine

An in-depth examination of the synthetic strategies and analytical methodologies surrounding the imidazo[1,2-a]pyrazine scaffold, with a specific focus on this compound, reveals a landscape of advancing chemical technologies. These approaches are pivotal in generating diverse analogs for targeted research and ensuring their structural integrity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(6-fluoropyridin-2-yl)imidazo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN4/c12-10-3-1-2-8(15-10)9-6-14-11-7-13-4-5-16(9)11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMRXODUOJIYQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)F)C2=CN=C3N2C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70655006
Record name 3-(6-Fluoropyridin-2-yl)imidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184916-83-3
Record name 3-(6-Fluoropyridin-2-yl)imidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 6 Fluoropyridin 2 Yl Imidazo 1,2 a Pyrazine

Identification of Pharmacophoric Elements within the Imidazo[1,2-a]pyrazine (B1224502) Core

The imidazo[1,2-a]pyrazine core is a critical pharmacophoric element, primarily due to its ability to form key interactions with biological targets, particularly protein kinases. The nitrogen atoms within this fused heterocyclic system play a crucial role in establishing hydrogen bonds, which are fundamental for ligand-receptor recognition and binding.

Specifically, the N1 atom of the imidazo[1,2-a]pyrazine ring system frequently acts as a hydrogen bond acceptor, anchoring the molecule within the hinge region of kinase ATP-binding sites. This interaction is a common feature observed in many kinase inhibitors and is considered a cornerstone of their binding mode. The planarity of the imidazo[1,2-a]pyrazine core also facilitates favorable stacking interactions with aromatic amino acid residues in the active site, further contributing to binding affinity.

Substitutions on the imidazo[1,2-a]pyrazine core can significantly modulate its electronic properties and steric profile, thereby influencing its interaction with target proteins. For instance, modifications at the C2, C6, and C8 positions have been explored to enhance potency and selectivity. The following table illustrates the impact of substitutions at various positions on the core scaffold, drawing from studies on related imidazo[1,2-a]pyrazine-based kinase inhibitors.

Position of SubstitutionTypical SubstituentObserved Effect on Activity
C2Aryl or heteroaryl groupsCan enhance potency and influence selectivity through interactions with the solvent-exposed region of the binding pocket.
C6Aryl or heteroaryl groupsOften directed towards the ribose-binding pocket and can be modified to improve physicochemical properties.
C8Amino or substituted amino groupsCan form additional hydrogen bonds and improve solubility and cell permeability.

Influence of Fluorine Substitution on Molecular Recognition and Binding Efficacy

The introduction of a fluorine atom at the 6-position of the pyridine (B92270) ring in 3-(6-Fluoropyridin-2-yl)imidazo[1,2-a]pyrazine has profound effects on its molecular properties and, consequently, its biological activity. Fluorine is a bioisostere of a hydrogen atom but possesses unique electronic properties, including high electronegativity and the ability to form favorable orthogonal multipolar interactions with backbone amides in proteins. nih.gov

The fluorine atom can modulate the pKa of the pyridine nitrogen, influencing its ability to act as a hydrogen bond acceptor. This can fine-tune the binding interactions with the target protein. Furthermore, the C-F bond is highly polarized and can participate in dipole-dipole interactions and other non-covalent interactions, such as those with amide groups in the protein backbone, which can enhance binding affinity and selectivity. nih.gov

The presence of fluorine can also impact the compound's metabolic stability by blocking potential sites of metabolism. This can lead to an improved pharmacokinetic profile. The lipophilicity of the molecule is also affected by fluorine substitution, which in turn influences cell permeability and oral bioavailability. The following table summarizes the general effects of fluorine substitution in drug design.

PropertyInfluence of Fluorine Substitution
Electronic EffectsWithdraws electron density, altering pKa and aromatic interactions.
Binding InteractionsCan form favorable interactions with protein backbones and side chains.
Metabolic StabilityCan block sites of oxidative metabolism, increasing half-life.
LipophilicityIncreases lipophilicity, which can affect solubility and permeability.
ConformationCan influence the preferred conformation of the molecule.

Rational Design Principles for Optimizing Imidazo[1,2-a]pyrazine Scaffold Interactions

The rational design of inhibitors based on the imidazo[1,2-a]pyrazine scaffold is often guided by structure-based drug design (SBDD) and ligand-based drug design (LBDD) approaches. nih.gov A key principle is to maintain the core's interaction with the kinase hinge region while introducing substituents that can exploit other pockets within the ATP-binding site to enhance potency and selectivity.

One common strategy is "scaffold hopping," where the imidazo[1,2-a]pyrazine core is used to replace other heterocyclic systems known to bind to the target of interest. nih.gov Another approach involves growing vectors from the core scaffold to reach specific sub-pockets of the active site. For example, extending a substituent from the C3 position to interact with the solvent-exposed region can improve both affinity and selectivity.

Computational modeling, including molecular docking and molecular dynamics simulations, plays a pivotal role in predicting the binding modes of novel derivatives and prioritizing compounds for synthesis. nih.gov These methods help in visualizing and understanding the key interactions that govern ligand binding and provide insights for further optimization.

Analysis of Substituent Effects on Ligand-Target Binding Affinity and Selectivity Profiles

The nature and position of substituents on the this compound scaffold are critical determinants of its binding affinity and selectivity. While specific SAR data for this exact compound is not extensively published, general trends can be inferred from studies on analogous 3-aryl and 3-heteroaryl imidazo[1,2-a]pyrazines.

The 6-fluoropyridin-2-yl moiety at the C3 position is crucial for orienting the molecule within the binding pocket. The pyridine nitrogen can act as a hydrogen bond acceptor, while the aromatic ring can engage in pi-stacking or hydrophobic interactions. The fluorine atom, as discussed, can further enhance binding through specific interactions.

Variations in the substitution pattern on the pyridine ring or replacement of the pyridine with other heterocycles can have a dramatic impact on activity and selectivity. For instance, moving the fluorine atom to a different position on the pyridine ring would alter the electronic distribution and steric profile, likely leading to a change in binding affinity.

The following table presents hypothetical SAR data for analogs of 3-(pyridin-2-yl)imidazo[1,2-a]pyrazine, illustrating the potential impact of substituents on kinase inhibitory activity.

CompoundR1 (on Pyridine Ring)R2 (on Imidazopyrazine)Kinase IC50 (nM)
Analog 1HH500
Analog 26-FH150
Analog 34-MeH400
Analog 46-F8-NH250
Analog 56-ClH200

Conformational Analysis and its Relationship to Biological Activity of Imidazo[1,2-a]pyrazine Derivatives

Studies on biaryl systems have shown that the preferred conformation is a result of the interplay between steric hindrance, electronic effects, and intramolecular interactions. nih.gov In the case of this compound, the presence of the nitrogen atom in the pyridine ring and the fluorine atom can lead to a non-planar preferred conformation due to electrostatic repulsion between lone pairs. nih.gov This twisting from planarity can be beneficial for binding, as it may allow the molecule to adopt a conformation that is complementary to a non-planar binding pocket.

Computational methods, such as quantum mechanics calculations and molecular dynamics simulations, can be used to predict the low-energy conformations of the molecule in both the unbound and bound states. Understanding the conformational preferences is crucial for rational drug design, as it allows for the design of molecules that are pre-organized for binding, thus minimizing the entropic penalty upon complex formation. The conformational restriction by introducing cyclic structures or bulky groups is a strategy that has been successfully employed to lock the molecule in a bioactive conformation, leading to enhanced potency.

Mechanistic Investigations of Molecular Interactions for 3 6 Fluoropyridin 2 Yl Imidazo 1,2 a Pyrazine

Identification and Validation of Protein Targets in Biological Systems

The identification and validation of specific protein targets are crucial steps in understanding the pharmacological profile of a compound. For 3-(6-Fluoropyridin-2-yl)imidazo[1,2-a]pyrazine and related derivatives, this has been achieved through a combination of enzyme inhibition studies, receptor binding assays, and investigations into interactions with viral proteins.

Enzyme Inhibition Studies

While specific inhibitory data for this compound against a wide array of enzymes is not extensively available in the public domain, research on the broader class of imidazo[1,2-a]pyrazines has revealed significant inhibitory activity against several key enzymes.

Aurora Kinases: The imidazo[1,2-a]pyrazine (B1224502) scaffold has been identified as a core structure for potent inhibitors of Aurora kinases, a family of serine/threonine kinases that are critical regulators of mitosis. nih.gov Overexpression of these kinases has been linked to various cancers. nih.gov Optimization of an initial imidazo[1,2-a]pyrazine lead compound resulted in analogues with significant improvements in oral bioavailability and pharmacokinetic profiles. nih.gov

VirB11 ATPase: Derivatives of imidazo[1,2-a]pyrazine have been investigated as inhibitors of VirB11 ATPase in Helicobacter pylori. This enzyme is a key component of the type IV secretion system, which is essential for the virulence of these bacteria. ucl.ac.uknih.gov A lead compound from this class, identified through in vitro screening, demonstrated an IC50 value of 7 µM and was found to be a competitive inhibitor of ATP. ucl.ac.ukucl.ac.uk

ENPP1: A recent study identified a series of imidazo[1,2-a]pyrazine derivatives as highly potent and selective inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1). ENPP1 is a negative regulator of the cGAS-STING pathway, which is involved in the innate immune response. One of the optimized compounds from this series exhibited a substantial inhibitory activity with an IC50 value of 5.70 nM.

Phosphodiesterases: While direct inhibition of phosphodiesterases by this compound has not been detailed, related structures have been explored as inhibitors of these enzymes. For instance, a series of fluorinated inhibitors based on a benzoimidazotriazine scaffold have been developed as potent phosphodiesterase 2A (PDE2A) inhibitors.

Receptor Binding Assays

Information regarding the specific binding of this compound to the P2X7 receptor is limited in publicly available literature. The P2X7 receptor is an ATP-gated ion channel involved in inflammation and immune responses. While various antagonists of the P2X7 receptor have been developed, including some with heterocyclic structures, a direct link to the imidazo[1,2-a]pyrazine scaffold of the subject compound is not well-established. mdpi.comnih.gov

Interaction with Viral Nucleoproteins

Significant research has identified the imidazo[1,2-a]pyrazine derivative, designated as A4, as a potent inhibitor of the influenza A virus nucleoprotein (NP). nih.govnih.gov The chemical structure of A4 is identical to this compound. This compound has demonstrated broad-spectrum anti-influenza activity, including against oseltamivir-resistant strains. nih.gov

The inhibitory action of A4 is attributed to its direct binding to the viral NP. nih.govnih.gov This interaction induces the clustering of the nucleoprotein, which in turn prevents its accumulation in the nucleus of the host cell. This mechanism disrupts a critical step in the viral replication cycle. nih.gov The binding affinity of A4 to the influenza NP has been confirmed through surface plasmon resonance assays. nih.gov

Inhibitory Activity of Imidazo[1,2-a]pyrazine Derivatives
Compound ClassTargetKey FindingsReported IC50/EC50
Imidazo[1,2-a]pyrazinesAurora KinasesIdentified as a core scaffold for potent inhibitors. nih.govData not specific to this compound.
Imidazo[1,2-a]pyrazinesVirB11 ATPaseCompetitive inhibitors of ATP. ucl.ac.ukucl.ac.ukLead compound IC50 = 7 µM. ucl.ac.ukucl.ac.uk
Imidazo[1,2-a]pyrazinesENPP1Potent and selective inhibitors.Lead compound IC50 = 5.70 nM.
This compound (A4)Influenza A Virus Nucleoprotein (NP)Directly binds to NP, inducing clustering and inhibiting nuclear accumulation. nih.govnih.govEC50 = 2.75 µM against PR8-PB2-Gluc virus. acs.org

Biochemical and Cellular Mechanism of Action Studies

Understanding the biochemical and cellular mechanisms of action provides deeper insight into how a compound exerts its effects. For the imidazo[1,2-a]pyrazine class of molecules, these studies have often pointed towards competitive inhibition at ATP binding sites and, in some cases, allosteric modulation.

Characterization of ATP-Competitive Inhibition Modes

The imidazo[1,2-a]pyrazine scaffold has been identified as a potential mimic of ATP, leading to a competitive mode of inhibition for several enzymes. This is particularly relevant for kinases and ATPases, which have well-defined ATP-binding pockets.

In the context of VirB11 ATPase, studies have shown that imidazo[1,2-a]pyrazine derivatives act as competitive inhibitors of ATP. ucl.ac.ukucl.ac.uk This suggests that these compounds bind to the ATP-binding site of the enzyme, thereby preventing the binding and hydrolysis of ATP, which is essential for the enzyme's function in the bacterial secretion system. Similarly, inhibitors of checkpoint kinases with a 3,6-di(hetero)arylimidazo[1,2-a]pyrazine structure have been characterized as ATP-competitive. nih.gov

Exploration of Allosteric Modulation Mechanisms

Currently, there is no direct evidence in the reviewed literature to suggest that this compound functions as an allosteric modulator of the P2X7 receptor. Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the receptor's activity. While the imidazo[1,2-a]pyridine (B132010) scaffold (a related but distinct chemical structure) has been explored for its potential as a positive allosteric modulator of the metabotropic glutamate (B1630785) 2 receptor, this mechanism has not been established for this compound in relation to the P2X7 receptor.

Mechanisms of Action for Imidazo[1,2-a]pyrazine Derivatives
MechanismTarget ClassDescription
ATP-Competitive InhibitionKinases, ATPasesCompounds bind to the ATP-binding site, preventing the binding and function of ATP. ucl.ac.ukucl.ac.uknih.gov
Viral Protein InteractionInfluenza A Virus NucleoproteinDirect binding to the nucleoprotein induces aggregation and inhibits its function in viral replication. nih.govnih.gov

Cellular Impact on Protein Localization and Function (e.g., viral nucleoprotein clustering)

Research has identified this compound, also referred to in some studies as compound A4, as a potent anti-influenza agent. nih.govnih.gov Its mechanism of action involves a direct impact on the localization and function of the influenza virus nucleoprotein (NP). nih.gov Indirect immunofluorescence assays have revealed that this compound induces the clustering of the viral nucleoprotein. nih.gov This induced aggregation is significant because it prevents the nuclear accumulation of the NP, a critical step in the viral replication cycle. nih.gov By directly targeting the nucleoprotein and inducing the formation of higher-order oligomers, this compound employs a unique antiviral strategy not seen in other commercially available anti-influenza drugs. nih.gov

Modulation of Key Cellular Pathways (e.g., cGAS-STING pathway in cancer immunotherapy, p53 pathways in NSCLC)

While the imidazo[1,2-a]pyrazine core is a subject of interest in oncology, specific data detailing the modulation of the cGAS-STING or p53 pathways by this compound is not extensively documented in current literature.

The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and other cytokines that can mediate anti-tumor responses. nih.govnih.gov The activation of this pathway is a promising strategy in cancer immunotherapy. However, studies directly linking this compound to this pathway are not available.

Regarding the p53 pathway , the TP53 gene is a crucial tumor suppressor that is mutated in a majority of non-small cell lung cancers (NSCLC). iiarjournals.orgiiarjournals.org The reactivation of mutant p53 protein is a key therapeutic goal. iiarjournals.org Research into other derivatives of the imidazo[1,2-a]pyrazine scaffold has shown promise in this area. Specifically, a series of (imidazo[1,2-a]pyrazin-6-yl)ureas has been synthesized and studied. iiarjournals.orgnih.gov One compound from this series, 1-(Imidazo[1,2-a]pyrazin-6-yl)-3-(4-methoxyphenyl)urea, demonstrated cytostatic activity and induced the overexpression of the TP53 gene in a p53-mutant NSCLC cell line, suggesting a potential for reactivating the mutant p53 protein. iiarjournals.orgresearchgate.net These findings highlight the potential of the broader imidazo[1,2-a]pyrazine class in modulating cancer-related pathways, although specific investigations on the 3-(6-fluoropyridin-2-yl) derivative are required.

Inhibition of Mycobacterial ATP Synthesis

Energy metabolism is a critical target for the development of new antibacterial agents, particularly for Mycobacterium tuberculosis. The approval of bedaquiline, an inhibitor of adenosine (B11128) triphosphate (ATP) synthase, has validated this enzyme as a key target. nih.gov While the imidazo[1,2-a]pyrazine scaffold is explored for various therapeutic purposes, the available research on mycobacterial ATP synthesis inhibition focuses on the closely related imidazo[1,2-a]pyridine scaffold. nih.govrsc.org

Studies have led to the discovery of imidazo[1,2-a]pyridine ethers (IPE) and squaramides (SQA) as potent inhibitors of mycobacterial ATP synthesis. nih.govresearchgate.net These compounds have shown nanomolar potency in ATP synthesis inhibition assays. nih.gov Spontaneous resistant mutants to the squaramide series unambiguously identified ATP synthase as the molecular target. nih.govresearchgate.net This research on the imidazo[1,2-a]pyridine core underscores the potential for related heterocyclic systems to interfere with mycobacterial energy production, but direct evidence of this compound acting on this target has not been reported.

Advanced Biophysical Techniques for Ligand-Target Complex Characterization

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to study biomolecular interactions in real-time. It measures changes in the refractive index at the surface of a sensor chip where one interacting partner (the ligand) is immobilized, allowing for the quantification of the binding of the other partner (the analyte) as it flows over the surface.

In the context of this compound (compound A4), SPR assays were instrumental in confirming its direct binding to the influenza virus nucleoprotein (NP). nih.govnih.gov This analysis provides crucial kinetic data, including the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity.

ParameterDescriptionTypical Value
Association Rate (kₐ)The rate at which the compound binds to the target protein.10³ - 10⁷ M⁻¹s⁻¹
Dissociation Rate (kₑ)The rate at which the compound-protein complex decays.10⁻⁵ - 10⁻¹ s⁻¹
Dissociation Constant (Kₑ)Measure of binding affinity (kₑ/kₐ). A smaller value indicates higher affinity.nM - µM

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Isothermal Titration Calorimetry (ITC) is a biophysical technique that directly measures the heat released or absorbed during a biomolecular binding event. nih.gov By titrating a ligand into a solution containing a protein, ITC can determine the complete thermodynamic profile of the interaction in a single experiment. whiterose.ac.uk This provides not only the binding affinity (Kₐ) but also the enthalpy change (ΔH) and the stoichiometry (n) of the interaction. nih.govspringernature.com From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, offering deep insights into the forces driving the binding process.

While no specific ITC data for the interaction of this compound with a protein target is available in the reviewed literature, this technique would be essential for a thorough characterization. The data obtained would elucidate whether the binding is enthalpically or entropically driven.

Thermodynamic ParameterDescriptionInformation Gained
Binding Affinity (Kₐ)Strength of the binding interaction.Potency of the ligand.
Enthalpy Change (ΔH)Heat released or absorbed upon binding.Contribution of hydrogen bonds and van der Waals interactions.
Entropy Change (ΔS)Change in disorder of the system upon binding.Contribution of hydrophobic effects and conformational changes.
Stoichiometry (n)Molar ratio of ligand to protein in the complex.Defines the number of binding sites.

X-ray Crystallography of Imidazo[1,2-a]pyrazine-Protein Complexes

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of molecules, including protein-ligand complexes. nih.gov Obtaining a high-resolution crystal structure of this compound bound to its target protein would provide unparalleled insight into its mechanism of action. Such a structure would reveal the precise orientation of the compound within the binding pocket and detail the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Protein Interaction Mapping

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the interactions between a small molecule ligand, such as this compound, and its target protein at an atomic level. This method can provide detailed information on the binding affinity, the kinetics of the interaction, and the specific parts of the ligand and protein that are involved in the binding event. The insights gained from NMR studies are invaluable for understanding the mechanism of action and for guiding the rational design of more potent and selective inhibitors.

Two primary approaches are utilized in NMR to study ligand-protein interactions: protein-observed NMR and ligand-observed NMR. In protein-observed NMR, an isotopically labeled (typically with ¹⁵N or ¹³C) protein is monitored. Upon the addition of the ligand, changes in the chemical shifts of specific amino acid residues in the protein's NMR spectrum can be observed. These changes, known as Chemical Shift Perturbations (CSPs), can be mapped onto the protein's structure to identify the binding site.

Conversely, ligand-observed NMR methods monitor the NMR signals of the ligand. These techniques are particularly advantageous when working with large proteins or when isotopic labeling of the protein is not feasible. Common ligand-observed NMR experiments include Saturation Transfer Difference (STD) NMR, Water-Ligand Observed via Gradient SpectroscopY (WaterLOGSY), and Carr-Purcell-Meiboom-Gill (CPMG) relaxation-based experiments.

The presence of a fluorine atom in this compound makes ¹⁹F NMR a particularly valuable tool for studying its interactions with target proteins. nih.govmdpi.com Since fluorine is not naturally present in biological systems, the ¹⁹F NMR spectrum is free from background signals, providing a clear window to observe the ligand's behavior. mdpi.com The chemical shift of the ¹⁹F nucleus is highly sensitive to its local electronic environment. nih.gov Upon binding to a protein, changes in the ¹⁹F chemical shift can indicate a direct interaction of the fluorinated part of the molecule with the protein. nih.gov Furthermore, line broadening of the ¹⁹F signal can provide information about the kinetics of the binding event.

In a typical ¹⁹F NMR binding experiment, the spectrum of this compound is recorded in the absence of the target protein. Subsequently, the protein is titrated into the sample, and changes in the ¹⁹F signal are monitored. A change in the chemical shift or a decrease in the intensity of the signal upon addition of the protein is indicative of binding.

While specific experimental NMR data for the interaction of this compound with a particular protein target is not extensively available in the public domain, the principles of the technique can be illustrated. For example, a hypothetical study of this compound with a target kinase could yield data on which parts of the molecule are crucial for binding. By observing the ¹H NMR signals of the imidazo[1,2-a]pyrazine core and the fluoropyridinyl moiety, one could determine their relative contributions to the interaction.

An illustrative dataset from a hypothetical STD NMR experiment is presented in Table 1. In this experiment, saturation of the protein's protons is transferred to the protons of the bound ligand. The protons of the ligand that are in closest proximity to the protein will show the strongest signals in the STD NMR spectrum.

Table 1: Illustrative Saturation Transfer Difference (STD) NMR Data for this compound Binding to a Hypothetical Protein Kinase.
Proton AssignmentChemical Shift (ppm)STD Amplification Factor (%)Interpretation
H-5 (Imidazo[1,2-a]pyrazine)8.5065Moderate proximity to the protein surface.
H-6 (Imidazo[1,2-a]pyrazine)7.8540Lesser proximity, likely solvent-exposed.
H-8 (Imidazo[1,2-a]pyrazine)9.2095In close contact with the protein, crucial for binding.
H-3' (Fluoropyridine)7.95100In very close contact, likely a key binding epitope.
H-4' (Fluoropyridine)7.2080Significant interaction with the protein.
H-5' (Fluoropyridine)8.4075Significant interaction with the protein.

Similarly, a hypothetical ¹⁹F NMR titration experiment could provide data on the binding affinity. By monitoring the change in the ¹⁹F chemical shift as a function of protein concentration, a binding curve can be generated, from which the dissociation constant (Kd) can be calculated. Table 2 presents an example of such data.

Table 2: Illustrative Data from a ¹⁹F NMR Titration of this compound with a Hypothetical Protein Kinase.
Protein Concentration (µM)¹⁹F Chemical Shift (ppm)Change in Chemical Shift (Δδ, ppm)
0-120.500.00
10-120.550.05
25-120.620.12
50-120.750.25
100-120.980.48
200-121.300.80

These illustrative tables demonstrate the type of detailed information that can be obtained from NMR spectroscopy. Such studies are critical for confirming the binding mode predicted by computational models and for understanding the structure-activity relationships of imidazo[1,2-a]pyrazine derivatives. researchgate.netnih.gov The application of these NMR techniques to this compound would provide a significant leap in understanding its molecular interactions and would facilitate the development of this compound as a potential therapeutic agent.

Computational and Theoretical Chemistry Approaches in Imidazo 1,2 a Pyrazine Research

Molecular Docking Simulations for Predicting Binding Modes and Affinities

Molecular docking is a fundamental computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of imidazo[1,2-a]pyrazine (B1224502) research, docking simulations are instrumental in elucidating the binding modes and affinities of these ligands within the active sites of various biological targets.

For instance, in the development of novel anticancer agents, molecular docking studies have been conducted on imidazo[1,2-a]pyridine (B132010) derivatives to evaluate their binding affinity toward key enzymes in cancer progression, such as oxidoreductase. researchgate.net These simulations can reveal crucial interactions, like hydrogen bonds and hydrophobic contacts, between the ligand and essential amino acid residues in the enzyme's active site. researchgate.net One study highlighted a derivative with a high binding energy of -9.207 kcal/mol, indicating a strong interaction with the target. researchgate.net

Similarly, docking studies on imidazo[1,2-a]pyrimidine derivatives targeting the lanosterol 14α-demethylase enzyme (CYP51), essential for fungal growth, have predicted binding modes and energies, with some compounds showing better binding energies (ranging from -6.11 to -9.43 kcal/mol) than reference drugs. In the pursuit of antimycotic agents, each compound was docked in the active site of the lanosterol 14a-demethylase enzyme (CYP51), which is crucial for the growth of various Candida species, to predict its binding mode and energy.

Compound ClassTarget EnzymeReported Binding Energy (kcal/mol)Key Interacting Residues
Imidazo[1,2-a]pyridine DerivativeOxidoreductase-9.207His 222, Tyr 216, Lys 270
Imidazo[1,2-a]pyrimidine DerivativesLanosterol 14α-demethylase (CYP51)-6.11 to -9.43Not specified
Pyrazine-pyridone Derivative (5d)Bacterial Target (PDB: 4DUH)-7.4519Not specified

These in silico findings are invaluable for understanding structure-activity relationships (SAR) and for guiding the synthesis of new derivatives with improved potency. nih.gov

Molecular Dynamics Simulations for Conformational Stability and Ligand-Target Dynamics

Molecular dynamics (MD) simulations provide a dynamic picture of the conformational behavior of molecules and their complexes over time. This technique is particularly useful for assessing the stability of ligand-target interactions predicted by molecular docking and for exploring the conformational landscape of the ligand and protein.

In the study of imidazo[1,2-a]pyrimidine-Schiff base derivatives as potential vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors, MD simulations have been employed to investigate the stability of the ligand-protein complex. These simulations can confirm whether the interactions observed in docking are maintained over a biologically relevant timescale.

MD simulations also play a role in understanding the conformational stability of the imidazo[1,2-a]pyrazine scaffold itself. Studies have investigated the different rotameric conformations of substituted imidazo-[1,2-a]pyrazines, which can be stabilized by intramolecular hydrogen bonds. rsc.org These simulations, in conjunction with experimental data, help to understand how different substituents affect the conformational preferences of the molecule, which in turn can influence its biological activity.

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. rsc.orgnih.gov These methods provide detailed information about orbital energies, charge distributions, and molecular electrostatic potentials, which are crucial for understanding a molecule's reactivity and its potential for intermolecular interactions.

For substituted imidazo-[1,2-a]pyrazines, DFT calculations have been used to study the stability of different rotameric conformations, often stabilized by hydrogen bonds like O-H···N and Ar-H···N. rsc.org Potential energy surface (PES) scanning can identify the most stable conformations of a molecule. rsc.org Furthermore, theoretical calculations of absorption spectra and NMR chemical shifts, using methods like Time-Dependent DFT (TD-DFT) and Gauge Invariant Atomic Orbitals (GIAO)-DFT respectively, can be compared with experimental data to validate the computed structures. rsc.org

The strength of hydrogen bonding interactions, which can be critical for both conformational stability and ligand-target binding, can be analyzed using the Quantum Theory of Atoms in Molecules (QTAIM). rsc.org Additionally, calculations of frontier molecular orbitals (HOMO and LUMO) and other reactivity descriptors provide insights into the kinetic stability and reactivity of the molecule. semanticscholar.org

Computational MethodApplication in Imidazo[1,2-a]pyrazine ResearchKey Insights Gained
Density Functional Theory (DFT)Geometry optimization and conformational analysisIdentification of stable rotameric forms
Time-Dependent DFT (TD-DFT)Calculation of electronic absorption spectraCorrelation with experimental UV-Vis spectra
Gauge Invariant Atomic Orbitals (GIAO)-DFTPrediction of NMR chemical shiftsValidation of molecular structures
Quantum Theory of Atoms in Molecules (QTAIM)Analysis of hydrogen bonding interactionsQuantification of interaction strength

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds.

In the context of pyrazine derivatives, 2D- and 3D-QSAR studies have been applied to develop models that can predict their antiproliferative or anti-influenza activities. nih.govnih.gov These models are built using a variety of molecular descriptors that quantify different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. Statistical methods like multiple linear regression (MLR) and artificial neural networks (ANN) are often used to build the QSAR models. semanticscholar.orgnih.gov

A QSAR study on imidazo[1,2-a]pyrazine derivatives for antibacterial action identified a promising compound through modeling. espublisher.com The predictive power of QSAR models allows for the virtual screening of large compound libraries to identify potential hits for further experimental investigation, thereby accelerating the drug discovery process.

Virtual High-Throughput Screening Methodologies for Novel Imidazo[1,2-a]pyrazine Scaffolds

Virtual high-throughput screening (vHTS) is a computational approach used to screen large libraries of chemical compounds against a biological target to identify potential drug candidates. This method is often used in the early stages of drug discovery to prioritize compounds for experimental screening.

For the imidazo[1,2-a]pyridine scaffold, a collaborative virtual screening effort was undertaken to explore a screening hit for visceral leishmaniasis. nih.govrsc.orgresearchgate.netchemrxiv.orgnih.gov By probing proprietary pharmaceutical company libraries in silico, researchers were able to rapidly expand the chemical space around the initial hit, leading to improved antiparasitic activity and selectivity. nih.govrsc.orgresearchgate.netchemrxiv.orgnih.gov This approach allows for the efficient exploration of structure-activity relationships and the identification of promising avenues for lead optimization. rsc.org

The success of such virtual screening campaigns demonstrates their value in navigating vast chemical libraries to uncover novel and potent imidazo[1,2-a]pyrazine and related scaffolds for various therapeutic applications.

Applications of 3 6 Fluoropyridin 2 Yl Imidazo 1,2 a Pyrazine As Chemical Probes and Research Tools

Development of Fluorescent Imidazo[1,2-a]pyrazine (B1224502) Probes for Biological Assays

The intrinsic fluorescent properties of the imidazo[1,2-a] fused heterocyclic system make it an attractive scaffold for the design of chemical probes. nih.gov These probes can be engineered to detect specific ions, molecules, or changes in the cellular environment through mechanisms like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and excited-state intramolecular proton transfer (ESIPT). nih.gov

While research on the specific 3-(6-Fluoropyridin-2-yl)imidazo[1,2-a]pyrazine as a fluorescent probe is not extensively detailed, the broader class of related imidazo[1,2-a]pyridines serves as a well-established blueprint for this application. For instance, fluorescent sensors based on the imidazo[1,2-a]pyridine (B132010) core have been developed for the highly sensitive and selective detection of metal ions. One such probe demonstrated the ability to sense Fe³⁺ and Hg²⁺ in aqueous media and within HeLa cells, with limits of detection in the parts-per-billion (ppb) range. rsc.orgnih.gov Another design, which functionalized a xanthene dye with an imidazo[1,2-a]pyridine moiety, yielded a probe for Hg²⁺ detection that is usable across a wide pH range and suitable for cell imaging. rsc.org Furthermore, an imidazo[1,2-a]pyridine-based probe featuring a maleimide (B117702) group was synthesized for the rapid and sensitive detection of hydrazine, a compound with significant environmental and toxicological relevance. researchgate.net These examples underscore the versatility of the imidazo-fused scaffold in creating tailored fluorescent probes for various biological assays.

Probe ScaffoldTarget AnalyteDetection LimitApplication
Fused Imidazo[1,2-a]pyridineFe³⁺4.0 ppbIn vitro and in HeLa cells rsc.orgnih.gov
Fused Imidazo[1,2-a]pyridineHg²⁺1.0 ppbIn vitro and in HeLa cells rsc.orgnih.gov
Imidazo[1,2-a]pyridine-xantheneHg²⁺Not specifiedCell imaging and water sample testing rsc.org
Imidazo[1,2-a]pyridine-maleimideHydrazine9.1 ppbImaging in HepG2 cells researchgate.net

Utilization as Ligands for Biological Target Deconvolution and Validation

A key application of imidazo[1,2-a]pyrazine derivatives in research is their use as ligands for identifying and validating novel biological targets. When a compound from this class exhibits a specific biological effect in a screen, it can be chemically modified and used as a "bait" to pull down its interacting protein partners from cell lysates. This process, known as target deconvolution, is critical for understanding the mechanism of action of a bioactive compound.

Imidazo[1,2-a]pyrazine compounds have been identified as modulators of various protein targets. For example, they have been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling. wipo.int A patent describes novel imidazo[1,2-a]pyrazine compounds that interact with and inhibit serine/threonine kinases, specifically c-Jun NH2-terminal kinases (JNKs), which are implicated in inflammatory disorders and cancer. wipo.int By using such a compound as a ligand, researchers can validate that JNK is the primary target responsible for the observed cellular effects and explore the downstream consequences of its inhibition. Similarly, other derivatives have been developed as potent inhibitors of enzymes like the gastric H+/K+-ATPase. nih.gov These specific and potent interactions make these compounds excellent tools for validating the role of their target enzymes in physiological and pathological processes.

Radioligand Development for In Vitro and In Vivo Imaging Research

Radiolabeling of potent and selective small molecules allows for non-invasive in vivo imaging using techniques like Positron Emission Tomography (PET). This provides invaluable information on drug distribution, target engagement, and biochemical processes in living organisms. The imidazo[1,2-a]pyrazine scaffold is well-suited for such modifications.

A closely related imidazo[1,2-a]pyridine derivative has been successfully developed into a PET radiotracer. nih.goviu.edu The compound, a potent dual PI3K/mTOR inhibitor, was labeled with carbon-11 (B1219553) ([¹¹C]) to create a new potential radiotracer for imaging these key cancer-related kinases. nih.gov The synthesis involved preparing an N-demethylated precursor, which was then radiolabeled via N-¹¹C-methylation using [¹¹C]methyl triflate. nih.goviu.edu The resulting radioligand, N-[¹¹C]7, was produced with high radiochemical purity and molar activity, making it suitable for PET imaging studies. iu.edu This process demonstrates a clear and established pathway for converting a potent imidazo-fused heterocyclic inhibitor, such as a derivative of this compound, into a valuable research tool for in vivo imaging and translational medicine.

Precursor CompoundRadiolabeled Compound (Radioligand)IsotopeTargetApplication
2,4-difluoro-N-(2-methoxy-5-(3-(5-(2-(piperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide nih.goviu.eduN-[¹¹C]7 nih.goviu.edu¹¹CPI3K/mTORPET Imaging in Cancer Research nih.goviu.edu

Application in Cell-Based Phenotypic Screening for Identifying Novel Biological Activities

Phenotypic screening involves testing compounds for their ability to induce a specific change in a cell's phenotype (e.g., morphology, differentiation, or death) without a preconceived bias about the molecular target. This approach is powerful for discovering compounds with novel mechanisms of action. Imidazo[1,2-a]pyrazine and related scaffolds have emerged as successful hits in such screens.

In one high-throughput screening campaign, imidazo[1,2-a]pyrazine 5 was identified as a lead compound from a library of molecules tested for their ability to block glutamate-induced calcium flux in engineered HEK-293 cells. nih.gov This cell-based assay led to its discovery as a potent and selective negative modulator of AMPA receptors containing the TARP γ-8 subunit, a target relevant to neurological disorders. nih.gov In another example, a phenotypic screen using the myeloid marker CD11b identified an imidazo[1,2-a]pyridine series capable of inducing differentiation in various acute myeloid leukaemia (AML) cell lines, irrespective of their mutation status. nih.gov This discovery highlights the potential of phenotypic screening to find compounds that could be effective across a wider patient population than agents targeting specific mutations. nih.gov These findings validate the utility of imidazo[1,2-a]pyrazine and related structures in cell-based assays to uncover new biological activities and therapeutic avenues.

Compound ClassScreening MethodIdentified Biological Activity
Imidazo[1,2-a]pyrazineHigh-throughput Ca²⁺ flux assay in HEK-293 cellsSelective negative modulation of TARP γ-8 AMPA receptors nih.gov
Imidazo[1,2-a]pyridinePhenotypic screen measuring CD11b myeloid markerInduction of differentiation in multiple AML cell lines nih.gov

Design and Investigation of Bivalent Imidazo[1,2-a]pyrazine Compounds for Protein-Protein Interaction Modulation

Modulating protein-protein interactions (PPIs) is a challenging but highly sought-after goal in drug discovery. Bivalent compounds, which contain two distinct ligand modules connected by a linker, are an innovative strategy to achieve this. They can simultaneously engage two sites on a protein or bridge two interacting proteins, thereby disrupting or stabilizing the complex.

The imidazo[1,2-a]pyrazine scaffold has been successfully incorporated into bivalent inhibitors designed to disrupt the hexameric structure of the VirB11 ATPase HP0525, a key component of the type IV secretion system in Helicobacter pylori. nih.gov In this design, an 8-amino imidazo[1,2-a]pyrazine derivative acts as one module, targeting the ATP binding site of the enzyme. nih.govresearchgate.net This small molecule is then tethered to a rationally designed peptide sequence that mimics the subunit-subunit interface of the HP0525 hexamer. nih.gov The resulting bivalent compound is intended to simultaneously bind the active site and physically obstruct the protein-protein interactions necessary for the formation of the functional hexameric assembly. This approach exemplifies the advanced use of the imidazo[1,2-a]pyrazine core in creating sophisticated chemical tools for modulating complex PPIs. nih.gov

Future Directions and Emerging Research Avenues for Imidazo 1,2 a Pyrazine Derivatives

Exploration of Novel Synthetic Pathways for Enhanced Molecular Complexity

The development of innovative and efficient synthetic methodologies is paramount for generating novel imidazo[1,2-a]pyrazine (B1224502) analogs with increased molecular complexity and three-dimensionality. Recent advancements have moved beyond traditional condensation reactions to include more sophisticated and atom-economical approaches.

One promising direction is the use of catalyst-free annulation reactions under microwave irradiation in green solvents like water-isopropanol mixtures. acs.org This approach offers rapid and efficient synthesis of imidazo[1,2-a]pyrazine derivatives from readily available starting materials. acs.org Another significant development is the application of iodine-catalyzed multicomponent reactions. rsc.orgrsc.orgrsc.orgnih.gov These one-pot syntheses, often performed at room temperature, allow for the facile construction of highly functionalized imidazo[1,2-a]pyrazines from simple precursors like 2-aminopyrazine, aldehydes, and isocyanides. rsc.orgrsc.orgrsc.orgnih.gov

Late-stage C-H functionalization has also emerged as a powerful tool for decorating the imidazo[1,2-a]pyrazine core. researchgate.net This strategy enables the introduction of various substituents at specific positions of the heterocyclic ring system, providing a direct route to novel derivatives without the need for de novo synthesis. researchgate.net The exploration of palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, has also proven effective in diversifying the substitution patterns on the imidazo[1,2-a]pyrazine scaffold. ucl.ac.uk

Future efforts in this area will likely focus on:

Asymmetric Synthesis: Developing enantioselective methods to access chiral imidazo[1,2-a]pyrazine derivatives, which could lead to improved potency and selectivity for specific biological targets.

Photoredox Catalysis: Utilizing visible light-mediated reactions to forge new carbon-carbon and carbon-heteroatom bonds under mild conditions.

Flow Chemistry: Implementing continuous flow technologies for the safe, scalable, and efficient production of imidazo[1,2-a]pyrazine libraries.

These advanced synthetic strategies will be instrumental in creating libraries of structurally diverse compounds for biological screening.

Identification of Uncharted Biological Targets and Associated Pathways

While imidazo[1,2-a]pyrazine derivatives have been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, there remains a vast landscape of uncharted biological targets to explore. tsijournals.comresearchgate.net Recent studies have begun to unveil novel applications for this versatile scaffold.

For instance, a series of imidazo[1,2-a]pyrazine derivatives were identified as potent inhibitors of the influenza virus nucleoprotein (NP), demonstrating broad-spectrum anti-influenza activity, including against oseltamivir-resistant strains. acs.org Another exciting discovery is the identification of an imidazo[1,2-a]pyrazine derivative as a highly potent and selective inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), a negative regulator of the cGAS-STING pathway. nih.govacs.org This finding opens up new avenues for cancer immunotherapy by enhancing the innate immune response. nih.govacs.org

Furthermore, researchers have designed and synthesized imidazo[1,2-a]pyrazine derivatives as potent tubulin polymerization inhibitors that bind to the colchicine (B1669291) site, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov The scaffold has also been successfully exploited to develop dual inhibitors of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR), key components of a frequently dysregulated signaling pathway in cancer. drugbank.commedchemexpress.com Other identified targets include IKK1 and IKK2, kinases involved in the NF-κB signaling pathway, and the VirB11 ATPase in Helicobacter pylori. ucl.ac.uknih.gov

Future research will likely focus on:

Target Deconvolution: Employing chemoproteomics and other advanced techniques to identify the specific molecular targets of phenotypically active imidazo[1,2-a]pyrazine compounds.

Exploring New Therapeutic Areas: Investigating the potential of these derivatives in neurodegenerative diseases, metabolic disorders, and rare genetic diseases.

Modulating Protein-Protein Interactions: Designing imidazo[1,2-a]pyrazine-based molecules that can disrupt key protein-protein interactions involved in disease pathogenesis.

The continued exploration of new biological targets will undoubtedly expand the therapeutic potential of this important class of compounds.

Integration with Advanced High-Throughput Screening Platforms for Mechanistic Discovery

The integration of imidazo[1,2-a]pyrazine libraries with advanced high-throughput screening (HTS) platforms is crucial for the rapid identification of novel bioactive compounds and for elucidating their mechanisms of action. Cell-based phenotypic screening, in particular, has proven to be a powerful approach for discovering compounds with desired biological effects without prior knowledge of a specific molecular target. acs.org

For example, a cell-based phenotypic screen was instrumental in identifying imidazo[1,2-a]pyrazine derivatives with potent anti-influenza activity. acs.org Similarly, HTS campaigns have successfully identified imidazo[1,2-a]pyrazine-based modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors associated with the transmembrane AMPA receptor regulatory protein (TARP) γ-8. nih.gov

The future of screening for imidazo[1,2-a]pyrazine derivatives will likely involve the use of more sophisticated platforms, such as:

High-Content Imaging (HCI): This technology allows for the multiparametric analysis of cellular phenotypes, providing rich datasets to understand a compound's mechanism of action.

Reporter Gene Assays: These assays are useful for monitoring the activity of specific signaling pathways in real-time. researchgate.net

DNA-Encoded Libraries (DELs): Screening vast libraries of DNA-encoded imidazo[1,2-a]pyrazine derivatives can rapidly identify binders to a protein of interest.

By combining diverse compound libraries with these advanced screening technologies, researchers can accelerate the pace of discovery and gain deeper insights into the biological activities of imidazo[1,2-a]pyrazine derivatives.

Design and Validation of Multi-Targeting Imidazo[1,2-a]pyrazine Agents

The concept of "one molecule, multiple targets" is gaining traction in drug discovery as a strategy to address complex diseases with multifactorial etiologies, such as cancer and inflammatory disorders. The imidazo[1,2-a]pyrazine scaffold is well-suited for the design of multi-targeting agents due to its ability to be readily functionalized at multiple positions. tsijournals.com

A notable example is the development of imidazo[1,2-a]pyrazine derivatives that act as dual inhibitors of PI3K and mTOR. drugbank.commedchemexpress.com By simultaneously blocking two key nodes in a critical cancer signaling pathway, these compounds can achieve a more potent and durable antitumor effect. drugbank.commedchemexpress.com

Future research in this area will focus on:

Rational Design: Using computational modeling and structural biology to design imidazo[1,2-a]pyrazine derivatives that can interact with multiple, rationally chosen targets.

Systems Biology Approaches: Integrating genomic, proteomic, and metabolomic data to identify key nodes in disease networks that are amenable to multi-target intervention.

Pharmacokinetic and Pharmacodynamic Optimization: Ensuring that multi-targeting agents have appropriate drug-like properties to engage their intended targets in vivo.

The development of well-validated multi-targeting imidazo[1,2-a]pyrazine agents represents a promising strategy for creating more effective therapies for complex diseases.

Applications in Chemical Genetics and Perturbagen Discovery to Elucidate Biological Processes

Chemical genetics utilizes small molecules as probes to dissect complex biological processes in a manner analogous to traditional genetic approaches. Potent, selective, and well-characterized small molecule inhibitors, often referred to as "perturbagens," are invaluable tools in this field. The imidazo[1,2-a]pyrazine scaffold has already yielded compounds with the potential to be developed into such chemical probes.

For example, the highly potent and selective ENPP1 inhibitor derived from the imidazo[1,2-a]pyrazine class can be used to dissect the intricacies of the cGAS-STING pathway and its role in innate immunity. nih.govacs.org Similarly, the tubulin inhibitors from this class can be employed to study the dynamics of the microtubule cytoskeleton and its role in cell division and intracellular transport. nih.gov

The future development of imidazo[1,2-a]pyrazine derivatives as chemical probes will require:

Rigorous Target Validation: Ensuring that the observed biological effects of a compound are indeed due to its interaction with the intended target.

Development of Inactive Control Compounds: Synthesizing structurally similar but biologically inactive analogs to control for off-target effects.

Broad Profiling: Screening potent inhibitors against a wide range of kinases and other targets to confirm their selectivity.

By developing a toolkit of highly selective imidazo[1,2-a]pyrazine-based chemical probes, researchers will be better equipped to elucidate fundamental biological processes and identify novel therapeutic targets.

Q & A

Q. What are the established synthetic routes for 3-(6-Fluoropyridin-2-yl)imidazo[1,2-a]pyrazine, and how can reaction conditions be optimized for improved yield?

The synthesis of imidazo[1,2-a]pyrazine derivatives typically employs multicomponent reactions (MCRs) or iodine-catalyzed protocols. A common approach involves condensation of 2-aminopyrazine with fluorinated aldehydes (e.g., 6-fluoropyridine-2-carboxaldehyde) and tert-butyl isocyanide in the presence of iodine (5 mol%) at room temperature, yielding products with >80% efficiency . Optimization strategies include:

  • Solvent selection (e.g., ethanol or DMSO for polar intermediates) .
  • Catalyst screening (iodine outperforms FeCl₃ or SnCl₄ in yield and reaction time) .
  • Temperature control (room temperature minimizes decomposition of acid-sensitive intermediates) .

Q. What characterization techniques are essential for confirming the structure of this compound?

Structural validation requires a combination of:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and fused-ring connectivity .
  • X-ray crystallography : Definitive proof of regiochemistry, as seen in derivatives like 8c (CCDC 1919367) .
  • Mass spectrometry (ESI-MS) : Verification of molecular weight and halogen isotope patterns (e.g., bromine/fluorine) .
  • HPLC purity analysis : Ensures >95% purity for biological testing .

Q. What are the primary biological targets associated with this compound?

Imidazo[1,2-a]pyrazine derivatives exhibit activity against:

  • NF-κB pathway : Potent inhibition (IC₅₀ = 1.02 µM for compound 3h) via suppression of pro-inflammatory cytokines (TNF-α, IL-6) .
  • Cancer cell lines : Anti-proliferative effects against HepG2, MCF-7, and A375 cells (IC₅₀ = 11–13 µM) .
  • Telomerase : Selective inhibition in imidazo[1,2-a]pyrazine derivatives, potentially delaying cancer progression .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced NF-κB inhibition?

Key SAR insights include:

  • Substituent position : Fluorine at pyridinyl-6 enhances metabolic stability and target binding .
  • Hybrid pharmacophores : Conjugation with pyrazole (e.g., compound 3h) improves solubility and reduces oxidative stress markers (MDA, MPO) in sepsis models .
  • Aminoalkyl side chains : Tert-butyl or morpholino groups at position 3 increase bioavailability and blood-brain barrier penetration .
  • Methodology : Use molecular docking (e.g., AutoDock Vina) to predict interactions with NF-κB p65 subunit .

Q. What experimental strategies are recommended to resolve contradictions in reported biological activities across studies?

Discrepancies in IC₅₀ values or efficacy often arise from:

  • Cell line variability : Test compounds in parallel across multiple lines (e.g., Hep-2 vs. Vero) to assess selectivity .
  • Assay conditions : Standardize protocols for ROS detection (e.g., SOD activity assays) to minimize oxidative stress variability .
  • Structural analogs : Compare nitrogen placement (e.g., imidazo[1,2-a]pyrazine vs. imidazo[1,2-c]pyrimidine) to isolate electronic effects .
  • Dose-response curves : Use Hill slope analysis to differentiate allosteric vs. competitive inhibition mechanisms .

Q. What in vivo models are suitable for evaluating the therapeutic potential against sepsis-induced lung injury?

The cecal ligation and puncture (CLP) model in rats is widely validated:

  • Dosing : Administer 10 mg/kg compound 3h intraperitoneally post-CLP .
  • Endpoints : Measure bronchoalveolar lavage fluid protein, histopathology (H&E staining), and cytokines (ELISA) .
  • Controls : Include dexamethasone (anti-inflammatory) and vehicle groups to benchmark efficacy .
  • Mechanistic validation : Perform Western blotting for NF-κB p65 nuclear translocation and annexin-V/PI assays for apoptosis .

Methodological Notes

  • Data Integration : IC₅₀ values, synthetic yields, and model parameters extracted from peer-reviewed studies.
  • Referencing : Evidence IDs correlate with synthesis, biological, and mechanistic data.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(6-Fluoropyridin-2-yl)imidazo[1,2-a]pyrazine
Reactant of Route 2
Reactant of Route 2
3-(6-Fluoropyridin-2-yl)imidazo[1,2-a]pyrazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.